REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[Cl-].[Ti+4:8].[Cl-].[Cl-].[Cl-].[Ti].[NH4+].[OH-].[C:15]([OH:20])(=[O:19])[CH:16]([CH3:18])[OH:17]>C([O-])(=O)C(C)O.[Zr+4].C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.O>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ti+4:8].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[Ti+4:8].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17] |f:1.2.3.4.5,7.8,10.11.12.13.14,16.17.18,19.20.21.22.23|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
0.37 mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C(O)C)(=O)[O-].[Zr+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH of the mixture at 9.0
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Ti+4].C(C(=O)[O-])(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[Ti+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[Cl-].[Ti+4:8].[Cl-].[Cl-].[Cl-].[Ti].[NH4+].[OH-].[C:15]([OH:20])(=[O:19])[CH:16]([CH3:18])[OH:17]>C([O-])(=O)C(C)O.[Zr+4].C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.O>[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Ti+4:8].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[Ti+4:8].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17].[C:15]([O-:20])(=[O:19])[CH:16]([CH3:18])[OH:17] |f:1.2.3.4.5,7.8,10.11.12.13.14,16.17.18,19.20.21.22.23|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
0.37 mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C(O)C)(=O)[O-].[Zr+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH of the mixture at 9.0
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Ti+4].C(C(=O)[O-])(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[Ti+4].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |